2-[(Chlorodifluoromethyl)thio]nitrobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Chlorodifluoromethyl)thio]nitrobenzene typically involves the reaction of a nitrobenzene derivative with chlorodifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. The temperature and pressure conditions are carefully monitored to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize the yield and purity of the compound. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-[(Chlorodifluoromethyl)thio]nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2-[(Chlorodifluoromethyl)thio]nitrobenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[(Chlorodifluoromethyl)thio]nitrobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the reduction of the nitro group to an amino group can lead to the formation of active metabolites that interact with cellular targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(Chlorodifluoromethyl)thio]aniline
- 2-[(Chlorodifluoromethyl)thio]phenol
- 2-[(Chlorodifluoromethyl)thio]benzoic acid
Uniqueness
2-[(Chlorodifluoromethyl)thio]nitrobenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro and chlorodifluoromethylthio groups allows for a wide range of chemical modifications and applications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
1-[chloro(difluoro)methyl]sulfanyl-2-nitrobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2S/c8-7(9,10)14-6-4-2-1-3-5(6)11(12)13/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCAJVDUWIBDMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC(F)(F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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